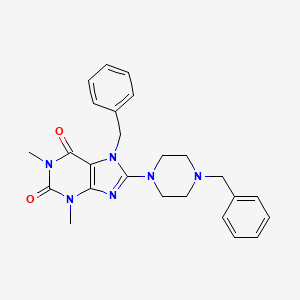

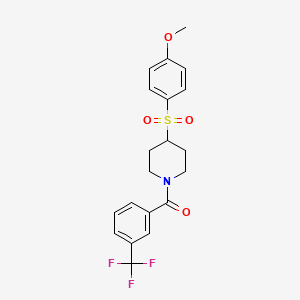

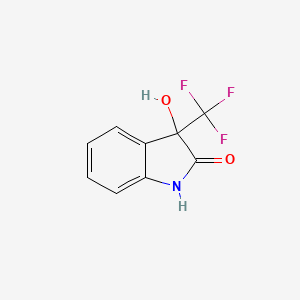

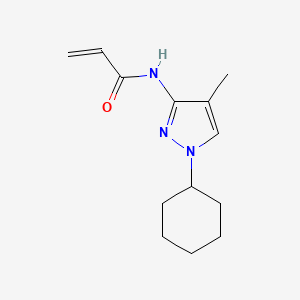

N1-(3,4-difluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,4-difluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide, commonly known as DFOA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFOA is a small molecule inhibitor that has been shown to selectively bind to a specific protein target, making it a valuable tool for studying the function of this protein in various biological processes.

Scientific Research Applications

Synthetic Methodologies

Synthesis of Di- and Mono-oxalamides

A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which is operationally simple and high yielding, is applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides from (3-(2-nitrophenyl)oxiran-2-yl)(aryl)methanones (Mamedov et al., 2016).

Catalytic Activity in Cu-Catalyzed Coupling

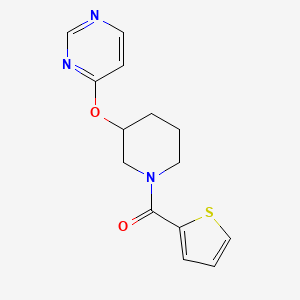

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) enhances the catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines, showing high selectivity in CuI/BFMO-catalyzed direct monoarylation of piperazine with (hetero)aryl bromides (Bhunia, Kumar, & Ma, 2017).

Aza-Piancatelli Rearrangement/Michael Reaction

Furan-2-yl(phenyl)methanol derivatives undergo aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, offering a methodology with good yields, high selectivity, and low catalyst loading (Reddy et al., 2012).

Material Science and Engineering

- Organic Field Effect Transistors and Polymer Solar Cells: The design of donor–acceptor copolymers containing benzo(1,2-b:4,5-b')dithiophene (BDT) and 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (FDP) for organic field effect transistors and polymer solar cells, with an emphasis on enhanced device performances (Yuan et al., 2012).

Photochemistry and Organic Synthesis

Photocycloaddition Reactions

The study of photocycloaddition reactions of furan with various compounds, including the formation of cycloadducts and acylhydrazones, provides insights into novel photo-induced acylation pathways (Tsuge, Oe, & Tashiro, 1973).

Oxidative Annulation in Photochemistry

Photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones without transition metals and oxidants, yielding functionalized polyheterocyclic compounds (Zhang et al., 2017).

properties

IUPAC Name |

N'-(3,4-difluorophenyl)-N-[[4-(furan-3-yl)phenyl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O3/c20-16-6-5-15(9-17(16)21)23-19(25)18(24)22-10-12-1-3-13(4-2-12)14-7-8-26-11-14/h1-9,11H,10H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTRZNFJLKQGMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3,4-difluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

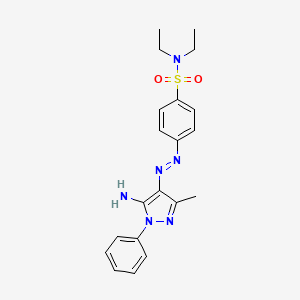

![2-[[(5Z)-4-(4-fluorophenyl)-5-indol-3-ylidene-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2801035.png)